molecular formula C21H38O2 B2353985 Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate CAS No. 56687-67-3

Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate

Cat. No. B2353985
CAS RN: 56687-67-3
M. Wt: 322.533
InChI Key: WSVAMWHCPDAWFM-UHFFFAOYSA-N
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Description

“Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate”, also known as DCPLA-ME, is the methyl ester form of DCPLA . It is used in the treatment of neurodegenerative diseases and is an effective PKCε activator .


Synthesis Analysis

The synthesis of this compound involves the creation of a linoleic acid derivative with cyclopropane rings instead of cis-double bonds . The compound contains four possible diastereomers: α,α-, α,β-, β,α-, and β,β- .


Molecular Structure Analysis

The molecular formula of this compound is C20H38O2 . It is a complex structure that includes cyclopropane rings and a methyl ester group .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly in the activation of protein kinase C (PKC) and the stimulation of glutamate release from presynaptic terminals . It also activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) by inhibiting protein phosphatase-1 (PP-1), promoting the exocytosis of AMPA receptor subunits .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.514 Da . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

1. Chemical Properties and Synthesis

  • Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, a cyclic fatty acid, can be synthesized through various chemical processes. Vick, Zimmerman, and Weisleder (1979) discussed the thermal alteration of similar cyclic fatty acids produced by flaxseed extract, highlighting the potential for chemical modification and synthesis of related compounds (Vick, Zimmerman, & Weisleder, 1979).

2. Biological Activities and Potential Applications

  • The compound's derivatives have shown potential in inhibiting mycolic acid biosynthesis, as observed in a study by Hartmann et al. (1994), which could have implications for targeting mycobacterial infections (Hartmann et al., 1994). Additionally, Nagata et al. (2005) researched a linoleic acid derivative similar to methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate, which showed promise in enhancing cognitive functions, suggesting potential therapeutic applications in neurodegenerative diseases (Nagata et al., 2005).

3. Impact on Cognitive Health

  • Kanno et al. (2012) found that different diastereomers of a similar compound demonstrated efficacy in improving age-related cognitive deterioration in mouse models. This indicates potential therapeutic applications for age-related cognitive disorders (Kanno et al., 2012).

Mechanism of Action

The compound acts as a selective and direct activator of protein kinase C (PKC)-ε . It stimulates glutamate release from presynaptic terminals in a PKC- and presynaptic α7 ACh receptor-dependent manner, leading to a long-lasting facilitation of hippocampal synaptic transmission . It also stimulates the release of γ-aminobutyric acid (GABA) from hippocampal interneurons by targeting α7 ACh receptors under the control of PKC .

properties

IUPAC Name

methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVAMWHCPDAWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate

Synthesis routes and methods

Procedure details

To a mixture of linoleic acid methyl ester (2.5 g) and dichloromethane (50 ml), a 0.99M solution of diethylzinc (103 ml) in n-hexane was added under a nitrogen atmosphere. The mixture was cooled in an ice-water bath (−5° C. to 0° C.) and stirred for 1 hour at this temperature. Diodomethane (16.4 ml) was added to the mixture, and the mixture was stirred at ambient temperature overnight. After evaporation in vacuo of the solvent, the reacting mixture was dissolved in a mixture of ethyl acetate (EA) and a saturated aqueous solution of ammonium chloride. The separated organic layer was washed with water and dried over magnesium sulfate. After filtration, the filtrate was concentrated in vacuo. The obtained residue was purified by chromatography on silica gel (eluted with 1% EA in n-hexane). The fractions including 8-(2-((2-pentyl-cyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester were collected and concentrated in vacuo to give 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester (2.81 g) as an oil.
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2.5 g
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reactant
Reaction Step One
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50 mL
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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103 mL
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Reaction Step Two
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